3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime
Overview
Description
“3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde oxime”, also known as TFB, is a chemical compound that has been of interest to researchers in various fields due to its physical and chemical properties. It is a product for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C15H10F3NO3S . The molecular weight is 356.3 g/mol.Scientific Research Applications
Chemical Synthesis and Molecular Structures
Synthesis of Nitrothiazoles and Oxadiazoles : Research by Borthwick et al. (1973-1974) demonstrates the synthesis of 2-nitrothiazole-5-carbaldehyde oxime and its conversion into various compounds like nitriles and oxadiazoles, showcasing its utility in complex chemical syntheses (Borthwick et al., 1973).
Crystal Structures of Chemical Isomers : Lynch and Mcclenaghan (2003) studied the crystal structures of chemical isomers related to 3-nitrobenzotrifluoride, revealing insights into molecular conformations and interactions (Lynch & Mcclenaghan, 2003).
Synthesis of pH-sensitive Spin Probes : Kirilyuk et al. (2003) explored the conversion of 4,4-dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides into pH-sensitive spin probes, indicating its potential in creating sensitive analytical tools (Kirilyuk et al., 2003).
Asymmetric Oxidation of Sulfides : Research by Rodygin et al. (2011) on the asymmetric oxidation of 2-nitro-4-(trifluoromethyl)benzene containing sulfides highlights the compound's role in synthesizing enantiomerically enriched sulfoxides, useful in stereoselective synthesis (Rodygin et al., 2011).
Synthesis of Oximes and Nitrones : Rossiter and Dobbs (2005) discuss the synthesis of oximes from compounds like nitronates or nitro compounds, emphasizing their significance in chemical synthesis and rearrangement reactions (Rossiter & Dobbs, 2005).
Chemical Reactions and Properties
Molecular Rearrangements : L'abbé et al. (1990) explored the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, highlighting the compound's reactivity and potential for synthesis of diverse molecular structures (L'abbé et al., 1990).
Conversion to Carbonyl Compounds : Kim et al. (2010) demonstrated the conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one, underlining the versatility of these compounds in organic synthesis (Kim et al., 2010).
Vicarious Nucleophilic Substitutions : Lemek et al. (2008) studied vicarious nucleophilic substitutions in compounds activated with sulfur-based electron-withdrawing groups, revealing insights into the reactivity of such compounds (Lemek et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(NE)-N-[[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3S/c16-15(17,18)12-3-1-2-11(6-12)9-24-14-5-4-10(8-19-21)7-13(14)20(22)23/h1-8,21H,9H2/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWFOLLFVSELTG-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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